![molecular formula C14H19NO2 B1490018 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol CAS No. 2071686-02-5](/img/structure/B1490018.png)
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol
Overview
Description
“1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” is a chemical compound with the empirical formula C15H19NO3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol”, has been a subject of research. A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis
The molecular structure of “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” can be represented by the SMILES stringOC(=O)C1CCN(CC1)Cc2ccc3OCCc3c2
. The InChI key for this compound is LHSVLAAWDJCGAZ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The molecular weight of “1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol” is 261.32 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, such as the one , have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have also been found to possess potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have displayed potent antibacterial activity .
Anti-Oxidative Activity
Benzofuran compounds have been found to exhibit strong anti-oxidative activities . This makes them potential candidates for the development of drugs aimed at conditions caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Properties
Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Potential Therapies for Various Disorders
Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that compounds containing a piperidine ring are often involved in strong receptor-ligand interactions .
Biochemical Pathways
Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to have significant activity against various targets .
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13-3-6-15(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13,16H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPSAUNFFIBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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